molecular formula C7H8NNaO4S2 B13187293 Sodium 3-(methylsulfamoyl)benzene-1-sulfinate

Sodium 3-(methylsulfamoyl)benzene-1-sulfinate

Cat. No.: B13187293
M. Wt: 257.3 g/mol
InChI Key: FQTGVPRNZUUBJG-UHFFFAOYSA-M
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Description

Sodium 3-(methylsulfamoyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₈NNaO₄S₂. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds, making it a valuable reagent in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 3-(methylsulfamoyl)benzene-1-sulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired sulfinate salt .

Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(methylsulfamoyl)benzene-1-sulfinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of sodium 3-(methylsulfamoyl)benzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its use, such as in enzyme inhibition or as a precursor in synthetic chemistry .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 3-(methylsulfamoyl)benzene-1-sulfinate is unique due to the presence of both a sulfinate and a sulfonamide group, which allows it to participate in a broader range of chemical reactions compared to other sodium sulfinates. This dual functionality makes it a versatile reagent in synthetic chemistry and enhances its utility in various research applications .

Properties

Molecular Formula

C7H8NNaO4S2

Molecular Weight

257.3 g/mol

IUPAC Name

sodium;3-(methylsulfamoyl)benzenesulfinate

InChI

InChI=1S/C7H9NO4S2.Na/c1-8-14(11,12)7-4-2-3-6(5-7)13(9)10;/h2-5,8H,1H3,(H,9,10);/q;+1/p-1

InChI Key

FQTGVPRNZUUBJG-UHFFFAOYSA-M

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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